2-环丙基-6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺

描述

“2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is a chemical compound that is part of the pyrimidinamine class of compounds . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

科学研究应用

药物发现

该化合物的独特结构使其成为药物发现的宝贵候选者,特别是在抗利什曼病和抗疟疾药物的开发方面 。其吡唑部分以其多种药理作用而闻名,包括对利什曼原虫和疟原虫的强效活性。通过分子对接研究和体内试验可以进一步探索该化合物抑制这些病原体的功效,以开发新的治疗药物。

分子生物学

在分子生物学中,该化合物可以作为研究蛋白质相互作用和酶动力学的工具。它与各种生物分子结合的潜力有助于理解生物通路并确定药物开发的靶点。

药物化学

该化合物中存在的环丙基是药物化学中特别关注的方面。 它可以通过不同的方式代谢,这对设计对细胞色素 P450 酶的氧化代谢敏感性降低的药物至关重要,从而最大程度地减少潜在的药物相互作用 。

农业

虽然没有轻易找到该特定化合物在农业中的直接应用,但类似结构的化合物,如环丙嘧啶,已被用作杀虫剂 。这表明 2-环丙基-6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺可能在农业中应用,例如开发用于害虫防治的新配方。

材料科学

具有环丙基的化合物具有独特的物理和化学性质,可以在材料科学中得到利用。 它们可用于制造具有增强耐用性的新型聚合物或涂层,这是由于环丙基中固有的环张力。

分析化学

在分析化学中,该化合物可用作校准仪器或开发新分析方法的标准品或参考物质。 其明确的结构和性质使其适用于高效液相色谱 (HPLC) 和气相色谱 (GC) 技术 。

作用机制

Target of Action

The primary target of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell growth, making it an appealing target for cancer treatment .

Mode of Action

2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .

Biochemical Pathways

The primary biochemical pathway affected by 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is the cell cycle. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of CDK2 by 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine results in the disruption of the cell cycle, leading to cell growth arrest and potentially apoptosis. This makes the compound a potential candidate for cancer treatment .

生化分析

Biochemical Properties

2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and apoptosis induction in certain cell lines .

Cellular Effects

The effects of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in HCT cells, a type of colorectal cancer cell line . This compound’s impact on cell signaling pathways and gene expression is crucial for its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It specifically inhibits the CDK2/cyclin A2 complex, leading to changes in gene expression and cell cycle progression . This inhibition is a key aspect of its mechanism of action, making it a potential candidate for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been documented. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, impacting its biochemical properties and therapeutic potential .

属性

IUPAC Name |

2-cyclopropyl-6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-7-5-10(16-17(7)2)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTUOKYMZQSRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

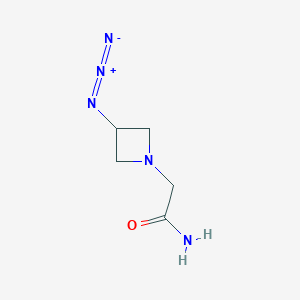

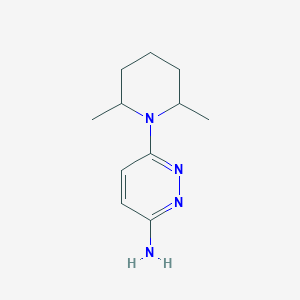

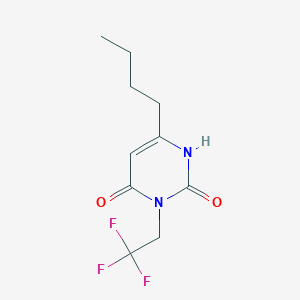

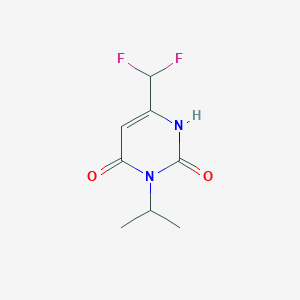

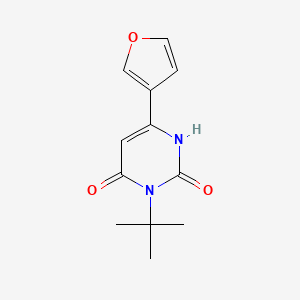

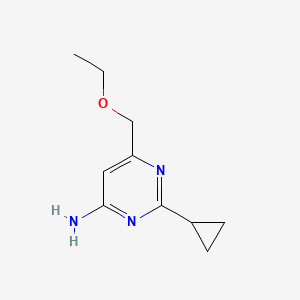

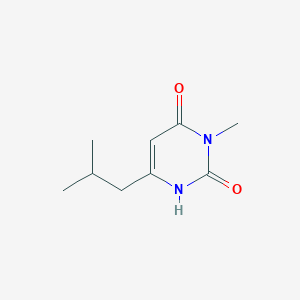

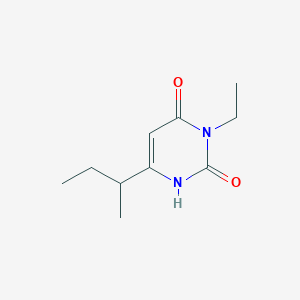

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)

![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)

![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)